Cas no 2034603-82-0 (2,5-dimethyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]furan-3-carboxamide)

2,5-Dimethyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]furan-3-carboxamide is a synthetic organic compound featuring a furan-carboxamide core linked to a phenylpyrimidine moiety via an ethyl spacer. Its molecular structure combines aromatic and heterocyclic components, making it a potential intermediate in pharmaceutical or agrochemical research. The furan ring contributes to electron-rich properties, while the pyrimidine group enhances binding affinity in target interactions. This compound may exhibit stability under standard conditions, with solubility profiles suitable for further derivatization. Its design allows for modular modifications, offering versatility in applications such as drug discovery or material science. Precise synthesis and purity are critical for reproducible performance in experimental settings.
2,5-dimethyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]furan-3-carboxamide structure
2034603-82-0 structure
Product name:2,5-dimethyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]furan-3-carboxamide
CAS No:2034603-82-0
MF:C19H19N3O2
MW:321.373064279556
CID:5354552

2,5-dimethyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]furan-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2,5-dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-3-carboxamide
    • 2,5-dimethyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]furan-3-carboxamide
    • Inchi: 1S/C19H19N3O2/c1-13-10-17(14(2)24-13)19(23)20-9-8-15-11-21-18(22-12-15)16-6-4-3-5-7-16/h3-7,10-12H,8-9H2,1-2H3,(H,20,23)
    • InChI Key: VQRISCRVVLUHGY-UHFFFAOYSA-N
    • SMILES: O1C(C)=CC(=C1C)C(NCCC1=CN=C(C2C=CC=CC=2)N=C1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 403
  • Topological Polar Surface Area: 68
  • XLogP3: 3

2,5-dimethyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]furan-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6284-0410-20mg
2,5-dimethyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]furan-3-carboxamide
2034603-82-0
20mg
$99.0 2023-09-09
Life Chemicals
F6284-0410-10μmol
2,5-dimethyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]furan-3-carboxamide
2034603-82-0
10μmol
$69.0 2023-09-09
Life Chemicals
F6284-0410-2mg
2,5-dimethyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]furan-3-carboxamide
2034603-82-0
2mg
$59.0 2023-09-09
Life Chemicals
F6284-0410-5mg
2,5-dimethyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]furan-3-carboxamide
2034603-82-0
5mg
$69.0 2023-09-09
Life Chemicals
F6284-0410-15mg
2,5-dimethyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]furan-3-carboxamide
2034603-82-0
15mg
$89.0 2023-09-09
Life Chemicals
F6284-0410-1mg
2,5-dimethyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]furan-3-carboxamide
2034603-82-0
1mg
$54.0 2023-09-09
Life Chemicals
F6284-0410-20μmol
2,5-dimethyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]furan-3-carboxamide
2034603-82-0
20μmol
$79.0 2023-09-09
Life Chemicals
F6284-0410-25mg
2,5-dimethyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]furan-3-carboxamide
2034603-82-0
25mg
$109.0 2023-09-09
Life Chemicals
F6284-0410-30mg
2,5-dimethyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]furan-3-carboxamide
2034603-82-0
30mg
$119.0 2023-09-09
Life Chemicals
F6284-0410-10mg
2,5-dimethyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]furan-3-carboxamide
2034603-82-0
10mg
$79.0 2023-09-09

Additional information on 2,5-dimethyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]furan-3-carboxamide

Introduction to 2,5-dimethyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]furan-3-carboxamide (CAS No. 2034603-82-0)

2,5-dimethyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]furan-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This molecule, identified by its Chemical Abstracts Service (CAS) number 2034603-82-0, represents a fusion of structural complexity and potential biological activity, making it a subject of intense study for its pharmacological implications.

The structural framework of this compound is characterized by a furan core substituted with dimethyl groups at the 2 and 5 positions, which contributes to its unique electronic and steric properties. The presence of an amide functional group at the 3-position of the furan ring further enhances its reactivity and potential for biological interactions. The side chain, which extends from the amide nitrogen, incorporates a phenylpyrimidine moiety, a known pharmacophore in many bioactive molecules.

The phenylpyrimidine component is particularly noteworthy, as it has been extensively studied for its role in modulating various biological pathways. Pyrimidine derivatives are well-documented for their involvement in processes such as DNA replication, transcription, and translation, making them attractive candidates for therapeutic intervention. In particular, the substitution pattern on the pyrimidine ring can significantly influence its binding affinity to biological targets, which is a critical factor in drug design.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with high precision. The dimethyl groups at the 2 and 5 positions of the furan ring are predicted to stabilize the molecule through favorable hydrophobic interactions, while the amide group can engage in hydrogen bonding with polar residues on protein surfaces. These interactions are crucial for determining the compound's efficacy and selectivity in biological systems.

The side chain extending from the amide nitrogen is another key feature that contributes to the compound's potential bioactivity. The 2-(2-phenylpyrimidin-5-yl)ethyl group is a relatively long aliphatic chain that can interact with hydrophobic pockets in target proteins. Additionally, the phenylpyrimidine moiety itself can serve as a recognition element for specific binding sites. This combination of structural elements suggests that this compound may exhibit multiple modes of interaction with biological targets, which could be leveraged for developing drugs with enhanced potency and reduced side effects.

In vitro studies have begun to explore the pharmacological profile of 2,5-dimethyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]furan-3-carboxamide. Initial experiments have shown promising results in terms of inhibiting certain enzymatic activities associated with inflammatory pathways. The compound's ability to modulate these pathways could make it a valuable candidate for treating conditions such as arthritis and other inflammatory disorders.

The synthesis of this compound presents an interesting challenge due to its complex structure. Traditional synthetic routes involve multi-step organic transformations that require careful optimization to ensure high yield and purity. Advances in synthetic methodologies, such as transition metal-catalyzed reactions and flow chemistry, have made it possible to streamline these processes and improve scalability.

The development of new analytical techniques has also played a crucial role in characterizing this compound. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide detailed insights into the molecular structure and conformation of 2,5-dimethyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]furan-3-carboxamide, which are essential for understanding its biological behavior.

Future research directions may focus on exploring derivative compounds generated by modifying specific functional groups within this molecule. By altering substituents on the furan ring or the phenylpyrimidine moiety, researchers can fine-tune the pharmacological properties of this compound to improve its efficacy and selectivity. Additionally, investigating its potential as an intermediate in drug synthesis could open up new avenues for pharmaceutical development.

The growing interest in furan-based compounds stems from their diverse range of biological activities and synthetic versatility. Furan rings are known to exhibit significant pharmacological effects across various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications. The unique electronic properties of furans make them excellent candidates for designing molecules that can interact with biological targets in novel ways.

In conclusion,2,5-dimethyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]furan-3-carboxamide (CAS No. 2034603-82-0) represents a promising candidate for further pharmaceutical exploration due to its complex structure and potential bioactivity. Its unique combination of structural features makes it an attractive molecule for drug design efforts aimed at modulating inflammatory pathways and other critical biological processes.

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